(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
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Overview
Description
The compound (3aR,6aS)-5-(3-bromophenyl)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, featuring a spiro linkage and multiple functional groups, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl and fluoro groups: These can be introduced through halogenation reactions using reagents such as bromine and fluorine sources.
Attachment of the hydroxyphenylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential use as a lead compound for the development of new drugs.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-5-(3-chlorophenyl)-5’-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
- (3aR,6aS)-5-(3-bromophenyl)-5’-chloro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the spiro linkage, which may confer unique chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C26H19BrFN3O4 |
---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H19BrFN3O4/c27-14-2-1-3-16(11-14)31-23(33)21-20(10-13-4-7-17(32)8-5-13)30-26(22(21)24(31)34)18-12-15(28)6-9-19(18)29-25(26)35/h1-9,11-12,20-22,30,32H,10H2,(H,29,35)/t20?,21-,22+,26?/m1/s1 |
InChI Key |
QPBXJFCOGNCRFC-YPHDTHBOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC=C(C=C6)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC=C(C=C6)O |
Origin of Product |
United States |
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